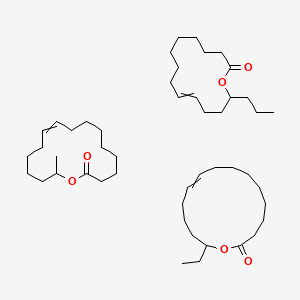
Mannanase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannanase is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides found in the hemicellulose fraction of plant cell walls. Mannans are major constituents in softwoods and are widely distributed in plant tissues. This compound is produced by a variety of organisms, including bacteria, fungi, plants, and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannanase can be produced through microbial fermentation using bacteria, fungi, and actinomycetes. The production process involves cultivating these microorganisms in a suitable medium under controlled conditions of pH, temperature, and aeration . The enzyme is then extracted and purified using techniques such as filtration, centrifugation, and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Bacillus, Aspergillus, and Trichoderma species are commonly used due to their high enzyme yield and stability . The fermentation process is optimized to maximize enzyme production, and the enzyme is subsequently purified for commercial use .
Chemical Reactions Analysis
Types of Reactions
Mannanase primarily catalyzes the hydrolysis of β-1,4-mannopyranoside linkages in mannans, resulting in the formation of mannooligosaccharides . This reaction is an example of a hydrolysis reaction, where water molecules are used to break the glycosidic bonds in the polysaccharide chain .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as neutral to slightly acidic pH and moderate temperatures . Common reagents used in these reactions include buffers to maintain the pH and substrates such as locust bean gum and konjac glucomannan .
Major Products
The major products formed from the hydrolysis of mannans by this compound are mannooligosaccharides, which can be further broken down into mannose and other simple sugars .
Scientific Research Applications
Mannanase has a wide range of applications in various fields:
Mechanism of Action
Mannanase exerts its effects by catalyzing the random hydrolysis of β-1,4-mannopyranoside linkages in mannans . The enzyme binds to the substrate and cleaves the glycosidic bonds, releasing mannooligosaccharides . The molecular targets of this compound are the β-1,4-mannopyranoside linkages in the polysaccharide chain . The enzyme’s activity is influenced by factors such as pH, temperature, and the presence of metal ions .
Comparison with Similar Compounds
Mannanase is similar to other glycoside hydrolases, such as cellulases and xylanases, which also hydrolyze polysaccharides . this compound is unique in its specificity for β-1,4-mannopyranoside linkages in mannans . Other similar compounds include:
Cellulase: Hydrolyzes cellulose into glucose.
Xylanase: Hydrolyzes xylan into xylose.
β-Mannosidase: Hydrolyzes mannooligosaccharides into mannose
This compound stands out due to its ability to act on mannans, which are less abundant than cellulose and xylan but are important components of certain plant tissues .
Properties
CAS No. |
60748-69-8 |
|---|---|
Molecular Formula |
C48H84O6 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
InChI Key |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
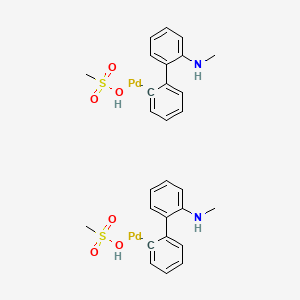
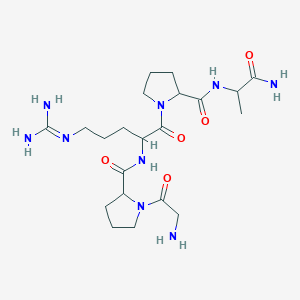
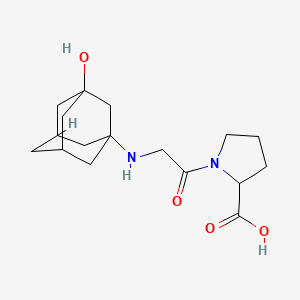

![1-(2-aminoacetyl)-N-[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13386998.png)
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)

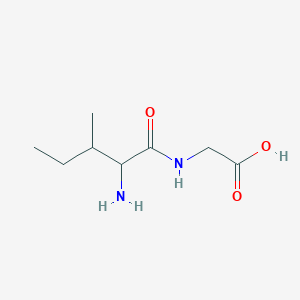
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
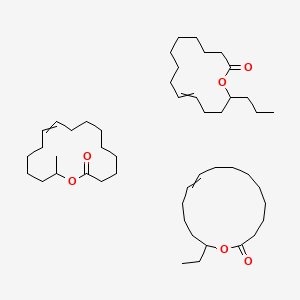
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)

